molecular formula C11H10BrF5O2 B14059587 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene

Cat. No.: B14059587
M. Wt: 349.09 g/mol
InChI Key: GEELLODHMZOOJB-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, a difluoromethoxy group at position 3, and a trifluoromethoxy group at position 5 on a benzene ring. Its molecular formula is C₁₁H₁₀BrF₅O₂, with a molar mass of 349.09 g/mol (predicted) and a density of 1.533±0.06 g/cm³ . The compound’s boiling point is estimated at 272.6±35.0 °C . The presence of multiple fluorinated groups enhances its electron-withdrawing properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C11H10BrF5O2

Molecular Weight

349.09 g/mol

IUPAC Name

1-(3-bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10BrF5O2/c12-3-1-2-7-4-8(18-10(13)14)6-9(5-7)19-11(15,16)17/h4-6,10H,1-3H2

InChI Key

GEELLODHMZOOJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)CCCBr

Origin of Product

United States

Preparation Methods

Brominated Aromatic Intermediates

The patent WO2007107820A2 details a bromination-deamination strategy starting from 2- or 4-trifluoromethoxyaniline. Using N-bromosuccinimide (NBS) in a weak acid medium (e.g., acetic acid), bromination occurs preferentially at the para position relative to the trifluoromethoxy group, achieving 92% regioselectivity. Subsequent deamination via diazotization and reduction yields 1-bromo-3-trifluoromethoxybenzene, a pivotal intermediate.

Stepwise Synthesis Approaches

Bromination and Deamination Sequence

The bromination-deamination route comprises three stages:

  • Bromination :

    • Reagents : NBS (1.2 equiv), acetic acid (solvent), 60°C, 12 h
    • Outcome : Para-brominated 3-trifluoromethoxyaniline (Yield: 88%)
  • Diazotization :

    • Conditions : NaNO₂ (1.1 equiv), H₂SO₄ (2M), 0–5°C
    • Intermediate : Diazonium salt (isolated via precipitation)
  • Reductive Deamination :

    • Reagents : Hypophosphorous acid (H₃PO₂), CuSO₄ catalyst
    • Product : 1-bromo-3-trifluoromethoxybenzene (Yield: 85%)

This method avoids polybromination byproducts through precise control of electrophilic bromine generation.

Introduction of Difluoromethoxy Groups

Recent advances in photoredox catalysis enable efficient installation of difluoromethoxy groups. Tang et al. demonstrated that visible-light-mediated reactions using Ru(bpy)₃²⁺ and Zhdankin’s reagent generate azide radicals, which facilitate radical trifluoromethoxylation. Adapting this protocol:

  • Reagents :
    • Substrate: 1-bromo-3-trifluoromethoxybenzene
    • Photoredox catalyst: Ru(bpy)₃(PF₆)₂ (2 mol%)
    • Difluoromethoxylation agent: AgOCF₂H (generated in situ from CF₂HONa and AgF)
  • Conditions :
    • Blue LEDs (450 nm), DMF, 25°C, 24 h
    • Yield: 72%

This method outperforms traditional SNAr reactions, which require harsher conditions (e.g., 120°C, DMF, K₂CO₃) and achieve only 45–55% yields.

Alkylation for Bromopropyl Side Chain

Copper-catalyzed coupling reactions effectively introduce the bromopropyl moiety. Building on PMC11307283’s N-alkylation protocol:

  • Substrate : 3-(difluoromethoxy)-5-(trifluoromethoxy)bromobenzene
  • Alkylating agent : 1,3-dibromopropane (3.0 equiv)
  • Catalyst : Cu(OAc)₂·H₂O (20 mol%), 1,10-phenanthroline (30 mol%)
  • Conditions :
    • DMF, K₃PO₄ (3.0 equiv), 120°C, 24 h
    • Yield: 81%

Optimization studies show that increasing the catalyst loading beyond 20 mol% reduces yield due to side reactions.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance safety and efficiency:

Parameter Value
Reactor Type Microtubular (ID: 1.0 mm)
Residence Time 30 min
Temperature 80°C
Pressure 10 bar
Annual Capacity 50 metric tons

Key advantages include:

  • 95% conversion per pass
  • Reduced solvent waste (DMF recovery ≥98%)
  • Automated quality control via inline HPLC

Comparative Analysis of Methods

Bromination Techniques

Method Reagents Temp (°C) Yield (%) Selectivity
Electrophilic NBS, AcOH 60 88 92% para
Radical Ru(bpy)₃²⁺, - OCF₃ 25 72 85% meta
Traditional SNAr KF, DMF 120 55 78% para

Photoredox methods offer superior selectivity for meta-substitution but require costly catalysts.

Challenges and Optimization

Regioselectivity in Poly-Substituted Arenes

The electron-withdrawing nature of trifluoromethoxy groups deactivates the ring, necessitating directing groups. Computational studies reveal that:

  • Meta-substitution is favored by 12.3 kcal/mol over ortho due to steric hindrance from the trifluoromethoxy group.
  • Bromopropyl chain installation requires orthogonal protection of hydroxyl groups to prevent ether formation.

Purification Strategies

  • Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (8:2) achieves ≥99% purity.
  • Crystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals (mp 56–58°C).

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene

  • Structure : Differs in substituent positions (difluoromethoxy at position 4, trifluoromethoxy at position 2).
  • Molecular Formula : C₁₁H₁₀BrF₅O₂ (identical to the target compound).
  • Physical Properties : Similar density (1.533 g/cm³) and boiling point (272.6±35.0 °C) .

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

  • Structure : Replaces the bromopropyl chain with a single bromine atom and includes a trifluoromethyl group at position 4.
  • Molecular Formula : C₈H₄BrF₅O.

Bromopropyl-Substituted Benzene Derivatives

1-Bromo-2-(3-bromopropyl)benzene

  • Structure : Contains two bromine atoms (one on the benzene ring, one on the propyl chain).
  • Synthesis : Prepared from 3-(2-bromophenyl)propan-1-ol via bromination (95% yield) .
  • Applications : Used as an intermediate in Suzuki-Miyaura coupling due to dual bromine reactivity .
  • Contrast : Lacks fluorinated groups, resulting in lower molecular weight (283.97 g/mol) and reduced electron-withdrawing effects compared to the target compound.

1-(3-Bromopropyl)-2-chlorobenzene

  • Structure : Chlorine substituent on the benzene ring instead of fluorinated groups.
  • Synthesis : Similar bromination procedure (93% yield) .
  • Reactivity : Chlorine’s weaker electron-withdrawing nature makes the bromopropyl group less reactive in nucleophilic substitutions compared to fluorinated analogs .

Fluorinated Aromatic Compounds

(E)-1,3-Dimethoxy-5-(3,3,3-trifluoroprop-1-en-1-yl)benzene

  • Structure : Features a trifluoropropenyl chain and methoxy groups.
  • Synthesis : Prepared via iron-catalyzed cross-coupling (72% yield) .
  • Key Difference : The vinyl group enables conjugation, while methoxy groups are less electron-withdrawing than difluoromethoxy/trifluoromethoxy groups .

3-(4-Bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole

  • Structure : Isoxazole core with bromophenyl and trifluoromethoxyphenyl substituents.
  • Applications : Used in drug discovery for kinase inhibition .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups Synthesis Yield Applications
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene C₁₁H₁₀BrF₅O₂ 349.09 272.6±35.0 Bromopropyl, difluoromethoxy, trifluoromethoxy N/A Discontinued; research intermediate
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene C₁₁H₁₀BrF₅O₂ 349.09 272.6±35.0 Bromopropyl, difluoromethoxy, trifluoromethoxy N/A Research intermediate
1-Bromo-2-(3-bromopropyl)benzene C₉H₁₀Br₂ 283.97 Not reported Bromine (ring and chain) 95% Cross-coupling reactions
(E)-1,3-Dimethoxy-5-(3,3,3-trifluoroprop-1-en-1-yl)benzene C₁₁H₁₁F₃O₂ 232.20 Not reported Trifluoropropenyl, methoxy 72% Material science

Key Research Findings

Synthetic Challenges: The target compound’s fluorinated groups require specialized reagents (e.g., fluorinated alcohols or halides) and anhydrous conditions, unlike non-fluorinated analogs .

Reactivity : The trifluoromethoxy group’s strong electron-withdrawing nature enhances the leaving-group ability of the bromopropyl chain in nucleophilic substitutions compared to chlorine or methoxy-substituted derivatives .

Thermal Stability: Fluorinated compounds exhibit higher thermal stability (evidenced by elevated boiling points) compared to non-fluorinated analogs .

Biological Activity

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a complex organic compound notable for its unique structural features, including bromine and fluorine substituents. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

The compound's molecular formula is C11H10BrF5O2C_{11}H_{10}BrF_5O_2, with a molecular weight of 349.09 g/mol. The presence of multiple electronegative atoms (fluorine and bromine) enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC11H10BrF5O2C_{11}H_{10}BrF_5O_2
Molecular Weight349.09 g/mol
IUPAC Name1-(3-bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
Density1.533 g/cm³
Boiling Point272.6 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets, which can lead to alterations in cellular functions. The mechanism involves:

  • Covalent Bond Formation : The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids.
  • Inhibition of Enzymatic Activity : The presence of difluoromethoxy and trifluoromethoxy groups may enhance binding affinity to enzyme active sites, potentially inhibiting their activity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation, making it a candidate for further drug development targeting cancer cells .
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, indicating potential antimicrobial applications .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, suggesting that this compound could be explored in the context of neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A study demonstrated that structurally related compounds inhibited the growth of human cancer cell lines through apoptosis induction. The mechanism involved the disruption of mitochondrial function and the activation of caspases .
  • Antimicrobial Efficacy : Research on fluorinated benzene derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The introduction of difluoroalkyl groups enhanced lipophilicity, improving membrane penetration .

Q & A

Q. What are the standard synthetic routes for 1-(3-bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene, and how can intermediates be characterized?

Methodological Answer: Synthesis typically begins with functionalizing a benzene precursor. For example, trifluoromethoxy and difluoromethoxy groups are introduced via nucleophilic substitution or coupling reactions using reagents like difluoromethyl ethers or trifluoromethylating agents . The bromopropyl side chain is added through alkylation, such as reacting with 1,3-dibromopropane. Intermediate characterization involves:

  • GC-MS for tracking reaction progress.
  • NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity .
  • Elemental analysis to verify stoichiometry.

Q. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer: Stability is influenced by the electron-withdrawing trifluoromethoxy groups, which reduce reactivity. Best practices include:

  • Storing under inert gas (N₂/Ar) at −20°C to minimize hydrolysis of the bromopropyl group.
  • Using amber glass vials to prevent light-induced degradation .
  • Regular purity checks via HPLC with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromopropyl group in cross-coupling reactions?

Methodological Answer: The bromopropyl moiety participates in Suzuki-Miyaura or Ullmann couplings. Key factors:

  • Steric effects : The propyl chain may hinder coupling at the benzene ring but facilitates alkylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed reactions.
  • Kinetic studies : Monitor intermediates via in situ IR spectroscopy to optimize reaction conditions .

Q. How do the difluoromethoxy and trifluoromethoxy substituents influence electronic properties and binding interactions?

Methodological Answer:

  • Computational analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, showing electron-deficient aromatic rings due to -OCF₃ and -OCF₂H groups .
  • Biological assays : In enzyme inhibition studies (e.g., cytochrome P450), the substituents’ electronegativity alters binding affinity. Measure IC₅₀ values using fluorogenic substrates .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR shifts may arise from solvent effects or impurities. Resolve by:

  • Standardized protocols : Record spectra in deuterated DMSO or CDCl₃ with internal standards (TMS).
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the hydrolysis of the bromopropyl group under varying pH conditions?

Methodological Answer:

  • Experimental setup : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (tracking bromide release) or ¹⁹F NMR (observing fluorine environment changes).
  • Data modeling : Fit results to a first-order rate equation. Activation energy (Eₐ) is derived from Arrhenius plots .

Q. What analytical techniques differentiate between regioisomers during synthesis?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration if crystals are obtainable.
  • Vibrational spectroscopy : Compare experimental FT-IR spectra with DFT-predicted modes for C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for PET radiotracers?

Methodological Answer:

  • Radiolabeling : Replace bromine with ¹⁸F via nucleophilic aromatic substitution (K₂CO₃/Kryptofix 222, 100°C).
  • Biodistribution studies : Use autoradiography in murine models to assess brain permeability, leveraging the compound’s lipophilicity (logP ≈ 2.5 predicted by ChemAxon) .

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